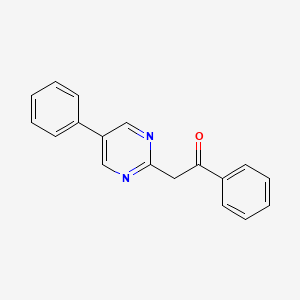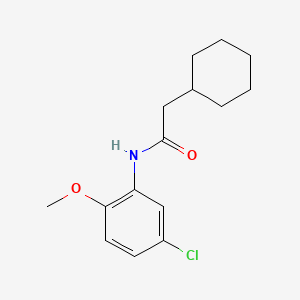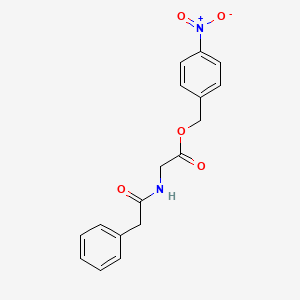
4-nitrobenzyl N-(phenylacetyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzyl N-(phenylacetyl)glycinate, also known as NBPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a glycine derivative that has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects. In
Wirkmechanismus
The exact mechanism of action of 4-nitrobenzyl N-(phenylacetyl)glycinate is not fully understood. However, it has been proposed that 4-nitrobenzyl N-(phenylacetyl)glycinate exerts its neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. 4-nitrobenzyl N-(phenylacetyl)glycinate has been found to inhibit the activity of the NMDA receptor, thereby reducing the excitotoxicity that occurs in neurological disorders. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects:
4-nitrobenzyl N-(phenylacetyl)glycinate has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD) in the brain, which helps to protect against oxidative stress. 4-nitrobenzyl N-(phenylacetyl)glycinate has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in neuroinflammation. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been shown to reduce the levels of the stress hormone corticosterone, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-nitrobenzyl N-(phenylacetyl)glycinate in lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 4-nitrobenzyl N-(phenylacetyl)glycinate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-nitrobenzyl N-(phenylacetyl)glycinate. One area of interest is the potential use of 4-nitrobenzyl N-(phenylacetyl)glycinate in the treatment of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-nitrobenzyl N-(phenylacetyl)glycinate and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods for 4-nitrobenzyl N-(phenylacetyl)glycinate could facilitate its use in future research and clinical applications.
Synthesemethoden
4-nitrobenzyl N-(phenylacetyl)glycinate can be synthesized by the reaction of 4-nitrobenzyl chloride with N-(phenylacetyl)glycine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-nitrobenzyl N-(phenylacetyl)glycinate.
Wissenschaftliche Forschungsanwendungen
4-nitrobenzyl N-(phenylacetyl)glycinate has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders. It has been shown to exert neuroprotective effects in models of Parkinson's disease, cerebral ischemia, and traumatic brain injury. Additionally, 4-nitrobenzyl N-(phenylacetyl)glycinate has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 4-nitrobenzyl N-(phenylacetyl)glycinate has been shown to exhibit analgesic effects, making it a promising compound for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(10-13-4-2-1-3-5-13)18-11-17(21)24-12-14-6-8-15(9-7-14)19(22)23/h1-9H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRHLGYDGUBPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrobenzyl N-(phenylacetyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
methanone](/img/structure/B5852124.png)
![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)

![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)
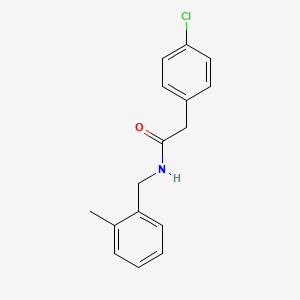
![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
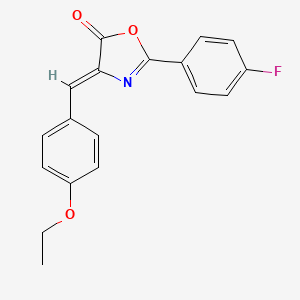
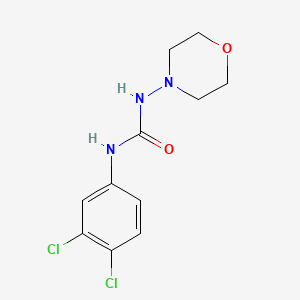


![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)
